molecular formula C27H32N6O5 B116367 Tyrosyl-prolyl-tryptophyl-glycinamide CAS No. 144450-13-5

Tyrosyl-prolyl-tryptophyl-glycinamide

Cat. No. B116367
M. Wt: 520.6 g/mol
InChI Key: HWGSOAJXZHSMGE-PMVMPFDFSA-N
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Description

Tyrosyl-prolyl-tryptophyl-glycinamide is a chemical compound . It is also known by other names such as Tyr-pro-trp-gly-NH2, [Tyr0,Trp2]-MIF-I, and Tyr-W-mif-1 . It holds great potential for scientific research, with its intricate structure offering a myriad of applications, ranging from drug development to understanding protein interactions.


Molecular Structure Analysis

Tyrosyl-prolyl-tryptophyl-glycinamide has a molecular formula of C27H32N6O5. Its average mass is 520.580 Da and its monoisotopic mass is 520.243408 Da .


Physical And Chemical Properties Analysis

Tyrosyl-prolyl-tryptophyl-glycinamide has a density of 1.4±0.1 g/cm3. It has a molar refractivity of 141.0±0.3 cm3. It has 11 H bond acceptors, 8 H bond donors, and 10 freely rotating bonds .

Scientific Research Applications

Inhibitory Effects on Aggression and Analgesia

Tyrosyl-prolyl-tryptophyl-glycinamide (Tyr-MIF-1) has been studied for its inhibitory influences on aggression and defeat-induced analgesia in mice. Research indicates that Tyr-MIF-1 may function as an endogenous opioid antagonist, with significant inhibitory effects on aggression. Its antagonistic effects are more potent than those of MIF-1 (prolyl-leucyl-glycinamide) (Kavaliers & Hirst, 1986).

Interaction with Dopamine Receptors

Tyr-MIF-1 has shown effects on dopaminergic function in animal models. Studies suggest that Tyr-MIF-1's anti-immobility effect in behavioral despair tests (used for antidepressants) is modulated by dopamine antagonists. This implies that some central nervous system actions of Tyr-MIF-1 are mediated by dopamine receptors (Pulvirenti & Kastin, 1988).

Influence on Sexual Behavior in Rats

Research exploring the effects of the oxytocin fragment prolyl-leucyl-glycinamide (PLG) on sexual behavior in rats found that PLG facilitates female sexual behavior, but its precursor, tyrosine-prolyl-leucyl-glycinamide, did not demonstrate similar effects. These results suggest a differential impact of PLG and its precursor on sexual behavior in rats (Gorzalka, Luck, & Tanco, 1991).

Antagonistic Effects on Opioid Analgesia

In studies on the terrestrial snail Cepaea nemoralis, Tyr-MIF-1 was found to antagonize the antinociceptive effects of exogenous opiates and opioid-mediated analgesia, suggesting an evolutionary conservation of functional opioid antagonists (Kavaliers, 1987).

Role in Protein Structure and Function

Studies on tyrosyl and tryptophyl residues in proteins, such as the protein proteinase inhibitor and cellulase from Penicillium notatum, have revealed insights into their structure and function. These studies, although not directly focusing on Tyr-MIF-1, contribute to understanding the broader role of tyrosyl and tryptophyl residues in biological molecules (Inouye et al., 1977; Pettersson, 1968).

Potential in Antibacterial Agents

Research on tyrosyl-tRNA synthetase inhibitors as antibacterial agents has identified compounds related to tyrosine, highlighting the potential of tyrosyl derivatives in developing new antibacterial drugs (Xiao et al., 2015).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O5/c28-20(12-16-7-9-18(34)10-8-16)27(38)33-11-3-6-23(33)26(37)32-22(25(36)31-15-24(29)35)13-17-14-30-21-5-2-1-4-19(17)21/h1-2,4-5,7-10,14,20,22-23,30,34H,3,6,11-13,15,28H2,(H2,29,35)(H,31,36)(H,32,37)/t20-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGSOAJXZHSMGE-PMVMPFDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162710
Record name Tyrosyl-prolyl-tryptophyl-glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrosyl-prolyl-tryptophyl-glycinamide

CAS RN

144450-13-5
Record name Tyrosyl-prolyl-tryptophyl-glycinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144450135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrosyl-prolyl-tryptophyl-glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Erchegyi, JE Zadina, XD Qiu, DC Kersh… - Peptide …, 1993 - pubmed.ncbi.nlm.nih.gov
Analogs of the naturally occurring peptides Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) and Tyr-W-MIF-1 (Tyr-Pro-Trp-GLy-NH2) were synthesized and investigated for their opiate agonist as well …
Number of citations: 33 pubmed.ncbi.nlm.nih.gov

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